molecular formula C14H22O B078733 8-Phenyloctan-1-ol CAS No. 10472-97-6

8-Phenyloctan-1-ol

Cat. No.: B078733
CAS No.: 10472-97-6
M. Wt: 206.32 g/mol
InChI Key: MGIGATOGROSKNW-UHFFFAOYSA-N
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Description

8-Phenyloctan-1-ol is a high-purity organic compound that features a linear eight-carbon alkyl chain terminated by a phenyl group and a primary alcohol functionality. This structure makes it a valuable intermediate in organic synthesis and materials science research, particularly for the preparation of longer-chain derivatives. As a phenyl-substituted alcohol, it serves as a key building block in the synthesis of liquid crystals, polymers, and other advanced materials, and may be used to model the hydrophobic portion of more complex molecules in biochemical studies. Research Applications: • Organic Synthesis: Acts as a versatile precursor for producing esters, ethers, and other functionalized compounds. • Material Science: Serves as an intermediate in the design and synthesis of monomers for polymers and liquid crystalline materials. • Biochemical Research: Used in studies investigating the effects of hydrophobic chain length on molecular interactions and cellular permeability. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIGATOGROSKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333734
Record name 8-phenyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10472-97-6
Record name 8-phenyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Phenyloctan 1 Ol and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 8-phenyloctan-1-ol requires precise control over reaction conditions to achieve the desired isomer and prevent unwanted side reactions. Various strategies have been developed to address these challenges, ranging from classical organometallic reactions to modern catalytic approaches.

Grignard Reactions in the Formation of this compound

Grignard reactions represent a fundamental and versatile method for forming carbon-carbon bonds and synthesizing alcohols. researchgate.net The synthesis of this compound can be envisioned through the reaction of a phenyl Grignard reagent with an eight-carbon electrophile containing a terminal protected alcohol, or conversely, the reaction of a Grignard reagent derived from an eight-carbon alkyl halide with a phenyl-containing electrophile.

A common approach involves the reaction of a Grignard reagent with a carbonyl compound. libretexts.org For instance, the addition of a phenylmagnesium halide to an appropriate 8-carbon aldehyde or ketone precursor could yield a secondary or tertiary alcohol, which would then require further modification to obtain the primary alcohol, this compound. A more direct, though challenging, route would involve the reaction of a Grignard reagent with an epoxide, which can directly yield a primary alcohol.

The success of Grignard reactions is highly dependent on anhydrous conditions, as the organomagnesium reagent is a strong base and will react with any available protons. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is also crucial for stabilizing the Grignard reagent. google.com

Reductive Methodologies for Carbonyl Precursors

The reduction of carbonyl compounds is a widely used strategy for the synthesis of alcohols. googleapis.com In the context of this compound, a suitable precursor would be 8-phenyloctanal (B14542221) or a derivative of 8-phenyloctanoic acid.

Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). googleapis.com Sodium borohydride is a milder reducing agent and is often preferred for the reduction of aldehydes and ketones due to its compatibility with a wider range of functional groups. Lithium aluminum hydride is a much stronger reducing agent and can reduce carboxylic acids and esters directly to primary alcohols. libretexts.org

Catalytic hydrogenation is another effective reductive methodology. googleapis.com This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). googleapis.com This method is often considered a "greener" alternative to metal hydrides as it avoids the generation of stoichiometric metal waste.

Organocatalytic Approaches to Stereoselective Synthesis

While the synthesis of racemic this compound is relatively straightforward, the production of specific stereoisomers presents a greater challenge. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to traditional metal-based catalysts. nih.govchemrxiv.org

Chiral amines, such as proline and its derivatives, are common organocatalysts used in asymmetric aldol (B89426) and Michael reactions, which could be adapted for the synthesis of chiral precursors to this compound. acs.org For example, an asymmetric aldol reaction between a phenyl-containing nucleophile and an eight-carbon aldehyde, catalyzed by a chiral amine, could generate a chiral β-hydroxy carbonyl compound. Subsequent reduction of the carbonyl group would yield a chiral diol, which could then be converted to the target molecule.

The development of organocatalytic methods for the direct asymmetric synthesis of long-chain chiral alcohols is an active area of research. These methods often rely on the in-situ formation of chiral complexes that can effectively control the stereochemical outcome of the reaction.

Multi-step Reaction Sequences Involving Halogenated Intermediates

Multi-step syntheses provide a high degree of flexibility in constructing complex molecules like this compound. libretexts.orgchemistrydocs.com The use of halogenated intermediates is a common strategy in these sequences, as halogens can serve as good leaving groups in nucleophilic substitution reactions or as activating groups for organometallic reagent formation.

A plausible multi-step synthesis could begin with the halogenation of a suitable precursor. For instance, the free-radical halogenation of an alkylbenzene could introduce a halogen at a specific position on the alkyl chain. youtube.com This halogenated intermediate could then undergo a nucleophilic substitution reaction with a cyanide salt to introduce a nitrile group, extending the carbon chain. Subsequent hydrolysis of the nitrile would yield a carboxylic acid, which could then be reduced to the primary alcohol.

Alternatively, a halogenated intermediate could be used to form a Grignard or organolithium reagent, which could then react with a suitable electrophile to construct the carbon skeleton of this compound. The choice of halogen (chlorine, bromine, or iodine) can influence the reactivity of the intermediate and the conditions required for subsequent reactions.

Functional Group Interconversions and Transformations

Once this compound has been synthesized, it can be further modified through various functional group interconversions to produce a range of derivatives with different chemical properties and applications.

Derivatization to Halogenated Phenyloctanes (e.g., 1-chloro-8-phenyloctane)

The conversion of the primary alcohol group in this compound to a halogen is a common and useful transformation. This can be achieved using a variety of reagents. For the synthesis of 1-chloro-8-phenyloctane (B1584765), thionyl chloride (SOCl₂) is a frequently used reagent. frontiersin.orgnih.gov The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

An alternative method for chlorination is the Appel reaction, which uses a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). cas.cn This reaction proceeds under mild conditions and is often used for substrates that are sensitive to the acidic conditions of other chlorinating agents.

The resulting 1-chloro-8-phenyloctane is a versatile intermediate that can be used in a variety of subsequent reactions. lookchem.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound is a primary alcohol functional group, making it amenable to a variety of classic and advanced derivatization reactions, including esterification and etherification. These transformations are fundamental in modifying the molecule's physical and chemical properties for various applications.

One significant application of derivatizing the hydroxyl group is in the synthesis of complex molecules, such as peptide analogues. In a multi-step synthesis, this compound is converted into a reactive intermediate to facilitate its attachment to other molecules. A common strategy involves the in situ formation of a triflate ester. This is achieved by reacting this compound with triflic anhydride (B1165640) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEPA) at low temperatures (e.g., -75 °C) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov This highly reactive triflate ester serves as a potent alkylating agent.

This intermediate can then be used for reactions such as the N-alkylation of amino acid derivatives. For instance, the in situ-formed 8-phenyloctyl triflate has been successfully used to alkylate an N(τ)-Boc-protected histidine methyl ester, resulting in the desired N(π)-(8-phenyloctyl)-L-histidine derivative in good yield. nih.gov This specific transformation highlights the utility of activating the hydroxyl group of this compound for creating new carbon-nitrogen bonds, a process analogous to etherification.

Another fundamental transformation of the hydroxyl group is its conversion to a good leaving group, such as a halide. The reaction of this compound with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom, yielding 1-chloro-8-phenyloctane. frontiersin.org This reaction proceeds via a chlorosulfite ester intermediate. This transformation is crucial for subsequent nucleophilic substitution reactions, such as the synthesis of phosphonium (B103445) salts, where the resulting 1-chloro-8-phenyloctane is reacted with a phosphine. frontiersin.org

The table below summarizes a key reaction for the derivatization of the hydroxyl group of this compound.

Reaction TypeReagentsProductYieldReference
HalogenationThionyl chloride (SOCl₂)1-Chloro-8-phenyloctane94% frontiersin.org
Triflate Ester Formation (in situ)Triflic anhydride, DIEPA8-Phenyloctyl triflateNot isolated nih.gov
N-Alkylation (using triflate)N(τ)-Boc histidine derivativeN(π)-(8-phenyloctyl)-L-histidine derivative60% nih.gov

Oxidation Reactions to Carbonyls

The primary alcohol group of this compound can be oxidized to form two different types of carbonyl compounds: an aldehyde (8-phenyloctanal) or a carboxylic acid (8-phenyloctanoic acid). The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions.

To obtain the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or reaction conditions like the Swern or Dess-Martin periodinane oxidations are typically employed for this purpose. These methods are standard in organic synthesis for the conversion of primary alcohols to aldehydes. ncert.nic.in

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), or Jones reagent. These powerful oxidants will readily convert the primary alcohol through the intermediate aldehyde stage to the final carboxylic acid. ncert.nic.in

Modern and more environmentally friendly methods are also applicable. For instance, N,N-dibromo-p-toluenesulfonamide has been shown to be an efficient reagent for the oxidation of various alcohols, including 2-phenylethanol (B73330) and 3-phenylpropan-1-ol, to their corresponding carbonyl compounds in high yields under mild, room-temperature conditions. arkat-usa.org This suggests its potential applicability for the oxidation of this compound. Another green approach is electrochemical oxidation, which can provide high yields of carbonyl compounds from alcohols, such as the conversion of 1-phenylpropan-1-ol, using mediators like potassium iodate (B108269) in a biphasic system. abechem.com

The table below outlines the expected products from the oxidation of this compound.

Oxidation ProductClass of ReagentExample Reagents
8-PhenyloctanalMild Oxidizing AgentsPCC, Swern Oxidation reagents
8-Phenyloctanoic AcidStrong Oxidizing AgentsKMnO₄, CrO₃, Jones Reagent

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use more environmentally benign substances. researchgate.netacs.org

Solvent-Free Reactions and Their Efficacy

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste and environmental impact. Solvent-free, or neat, reactions can lead to higher efficiency, easier product isolation, and reduced processing costs.

A notable example related to this compound is its conversion to 1-chloro-8-phenyloctane. This reaction, using thionyl chloride, can be conducted effectively without a solvent. frontiersin.org The process involves stirring this compound with an excess of thionyl chloride and heating the mixture. The crude product can be purified by vacuum distillation, and the excess reagent can potentially be recovered, further enhancing the atom economy of the reaction. frontiersin.org In some base-mediated alcohol coupling reactions, it has been observed that the presence of solvents can actually hinder reaction efficiency, making solvent-free conditions the optimal choice. rsc.org The efficacy of solvent-free reactions often relies on the physical state of the reactants (one being a liquid) or the use of a melt phase to ensure adequate mixing and reactivity. chemistrydocs.com

Base-Mediated Alcohol Couplings

Traditional methods for forming carbon-carbon bonds often rely on pre-functionalized starting materials like organohalides and stoichiometric organometallic reagents, which can generate significant waste. Base-mediated alcohol couplings, often referred to as the Guerbet reaction or borrowing hydrogen methodology, offer a greener alternative by using alcohols as both nucleophiles and latent electrophiles. ias.ac.innih.gov

This strategy typically involves the temporary, catalytic oxidation of a primary alcohol to an aldehyde. A base then catalyzes an aldol condensation between the aldehyde and the enolate of another molecule (which could be a ketone or another enolizable species). The resulting α,β-unsaturated carbonyl intermediate is then catalytically hydrogenated, with the hydrogen being supplied by the initial alcohol oxidation step. The only byproduct in this ideal cycle is water, making it a highly atom-economical process. nih.gov

While direct synthesis of this compound via this method from simple precursors is complex, the principle is widely applied for the synthesis of longer-chain, branched alcohols. For example, systems using simple bases like potassium hydroxide (B78521) (KOH) or more sophisticated metal-base combinations can catalyze the β-alkylation of secondary alcohols with primary alcohols. ias.ac.insci-hub.se These methods reduce the reliance on hazardous alkylating agents and multistep synthetic sequences. ias.ac.in

Catalytic Approaches with Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy demand and unwanted byproducts.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers outstanding chemo-, regio-, and stereoselectivity, often under ambient temperature and pressure in aqueous media. acs.org This minimizes the need for protecting groups, a strategy that simplifies synthetic routes and reduces waste. acs.org For instance, biocatalytic reduction of prochiral ketones using microorganisms like Lactobacillus paracasei can produce chiral alcohols with high enantiomeric purity and yield, offering a green alternative to metal-based reductants. researchgate.net Similarly, hydrolases and oxidoreductases can be employed for selective transformations on complex molecules. acs.org

Earth-Abundant Metal Catalysis: While precious metals like ruthenium, rhodium, and palladium are highly effective catalysts for reactions like alcohol coupling, their cost, toxicity, and limited supply are concerns. A greener approach involves developing catalysts based on more abundant and less toxic first-row transition metals such as manganese and nickel. nih.govsci-hub.se For example, manganese and nickel pincer complexes have been developed for the efficient β-alkylation of secondary alcohols with primary alcohols, achieving high yields and turnover numbers, which signifies high catalyst efficiency. nih.govsci-hub.se

Reaction Mechanisms and Kinetics of 8 Phenyloctan 1 Ol

Mechanistic Investigations of Hydroxyl Group Reactivity

The primary alcohol (-OH) group is the most reactive site on the 8-phenyloctan-1-ol molecule for many common organic transformations. Its reactivity is centered on the nucleophilic nature of the oxygen atom and the potential for cleavage of the O-H and C-O bonds. This functional group is incompatible with strong oxidizing agents parchem.com.

Mechanistic studies on analogous primary alcohols provide a framework for understanding the reactivity of this compound. Oxidation reactions, for instance, are a principal pathway for the derivatization of the hydroxyl group. The oxidation of primary alcohols to aldehydes and subsequently to carboxylic acids is well-documented. ijsr.net The kinetics of such oxidations are often first-order with respect to both the alcohol and the oxidizing agent. researchgate.netscispace.com The mechanism for oxidation by chromate-based reagents, for example, typically involves the formation of a chromate (B82759) ester intermediate. ijsr.net This is followed by a rate-determining step involving the cleavage of the α-C-H bond.

A specific example of the hydroxyl group's reactivity in this compound is its conversion to a triflate ester. In one synthetic procedure, this compound is treated with triflic anhydride (B1165640) (Tf₂O) and a hindered base like diisopropylethylamine (DIEA) at low temperatures (e.g., -75 °C) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the triflic anhydride. The base, DIEA, serves to neutralize the triflic acid byproduct generated during the reaction. nih.gov This in situ formation of the triflate creates an excellent leaving group, preparing the molecule for subsequent nucleophilic substitution reactions at the terminal carbon. nih.gov

The general mechanism for the reaction of an alcohol with a diisocyanate involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group to form a urethane (B1682113) linkage. mdpi.com

Exploration of Aromatic Ring Reactivity in Substitution and Addition Reactions

The phenyl group of this compound behaves as a typical alkylbenzene in electrophilic aromatic substitution reactions. The long octyl chain is an electron-donating group via induction, which activates the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

As an activating group, the alkyl substituent is an ortho, para-director. byjus.com This means that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho (C2 and C6) and para (C4) to the point of attachment of the alkyl chain. The steric hindrance from the long alkyl chain might slightly favor substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, primarily at the ortho and para positions. byjus.com

Halogenation: Due to the activating effect of the alkyl group, halogenation with bromine or chlorine can often proceed even without a Lewis acid catalyst. byjus.com In a non-polar solvent, mono-halogenation is favored. mlsu.ac.in

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. The reaction is reversible, and the product distribution can be temperature-dependent, with the ortho isomer often favored at lower temperatures and the para isomer at higher temperatures. mlsu.ac.in

Friedel-Crafts Reactions: While the molecule already possesses an alkyl chain, further alkylation or acylation is mechanistically possible. Friedel-Crafts acylation, in particular, would yield ortho- and para-acylated derivatives.

Kinetic Studies of Derivatization and Degradation Pathways

Kinetic studies provide quantitative insight into the rates and controlling factors of reactions involving this compound.

Table 1: Activation Parameters for the Aqueous Oxidation of Primary Alcohols at 200°C (Data is for analogous compounds to infer the reactivity of this compound)

AlcoholΔH≠ (kcal/mol)ΔS≠ (entropy units)
n-Butyl Alcohol21.3-22
Isobutyl Alcohol21.5-17

Source: Adapted from reference cdnsciencepub.com

The data shows significant activation enthalpies, indicative of the energy required to initiate the oxidation process.

Degradation Pathways: The degradation of long-chain alkylphenols, a class to which this compound belongs, has been studied, particularly in environmental contexts. Under environmental conditions, long-chain alkylphenol ethoxylates are known to degrade to their corresponding alkylphenols, indicating the relative persistence of the alkylphenol structure. sigmaaldrich.com

Microbial degradation is a key pathway for the breakdown of these compounds. Studies on related long-chain alkylphenols have identified two primary mechanisms of initial attack by microorganisms:

Alkyl Chain Oxidation: This involves the oxidation of the long alkyl chain, which can be a preferential pathway for elimination in some fungi. nih.gov

Aromatic Ring Hydroxylation: This involves the addition of a hydroxyl group to the benzene ring, a common bacterial degradation mechanism for short-chain alkylphenols. nih.gov

For some long-chain branched alkylphenols, an unusual ipso-substitution mechanism has been reported, where the initial attack occurs at the carbon atom of the ring that is attached to the alkyl group. nih.gov The degradation of this compound in biological or environmental systems would likely proceed through one or more of these pathways, ultimately leading to the cleavage of the aromatic ring and mineralization.

Advanced Applications of 8 Phenyloctan 1 Ol in Chemical Synthesis

Role as a Precursor in Complex Molecule Construction

The distinct separation of the reactive alcohol function from the lipophilic phenyl-terminated alkyl chain makes 8-phenyloctan-1-ol a strategic precursor for synthesizing complex molecules where both hydrophobicity and reactive potential are required.

A significant application of this compound is as a foundational precursor in the multi-step synthesis of highly hydrophobic, task-specific ionic liquids (ILs). A prime example is the synthesis of Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate, an IL designed for the selective extraction of metals like scandium, thorium, and uranium. lookchem.combldpharm.com The synthesis leverages the structure of this compound to introduce a long, hydrophobic phenyloctyl group onto the phosphonium (B103445) cation, which significantly enhances the IL's hydrophobicity and reduces its leaching into aqueous media during extraction processes. bldpharm.comnih.gov

The synthetic pathway is a three-stage process:

Chlorination: The synthesis begins with the conversion of the terminal alcohol group of this compound into a more reactive leaving group. This is achieved through a chlorination reaction with thionyl chloride, yielding 1-chloro-8-phenyloctane (B1584765) with high efficiency. lookchem.com

Quaternization: The resulting 1-chloro-8-phenyloctane is then used as an alkylating agent to react with a tertiary phosphine, such as trioctylphosphine. This quaternization reaction forms the bulky, hydrophobic phosphonium cation, trioctyl-(8-phenyloctyl)-phosphonium chloride. uni-wuppertal.de

Anion Metathesis: In the final stage, the chloride anion is exchanged for a functional anion, pamoate, through a deprotonation metathesis route. This step completes the synthesis of the target ionic liquid, Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate. lookchem.comuni-wuppertal.de

The inclusion of the 8-phenyloctyl chain is critical to the final properties of the ionic liquid, demonstrating how this compound serves as a key building block for advanced functional materials. nih.gov

Table 1: Synthesis Pathway of Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate
StepPrecursorReagent(s)ProductYieldReference
1. ChlorinationThis compoundThionyl chloride (SOCl₂)1-Chloro-8-phenyloctane94% lookchem.com
2. Quaternization1-Chloro-8-phenyloctaneTrioctylphosphineTrioctyl-(8-phenyloctyl)-phosphonium chlorideNot specified uni-wuppertal.de
3. Anion MetathesisTrioctyl-(8-phenyloctyl)-phosphonium chloridePamoic acid, Potassium hydroxide (B78521)Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoateNot specified lookchem.com

A comprehensive review of scientific literature did not yield specific research findings or established synthetic routes where this compound or its direct derivatives are utilized as intermediates in the synthesis of heterocyclic compounds, including α-ketoheterocycles. The synthesis of such compounds typically involves precursors with different functionalities more suited for cyclization reactions. mdpi.com

While chiral alcohols are crucial building blocks in the enantioselective synthesis of complex molecules and natural products, uni-wuppertal.deresearchgate.net dedicated studies employing this compound for the construction of chiral molecules or advanced organic scaffolds are not documented in the surveyed scientific literature. Methodologies for creating chiral centers often rely on precursors where the stereogenic center is closer to existing functional groups or aromatic rings to influence the stereochemical outcome of reactions. nih.govresearchgate.net

Contribution to Material Science and Polymer Chemistry

An extensive search of current literature did not reveal specific applications or studies detailing the role of this compound as a monomer, additive, or precursor in the fields of material science or polymer chemistry. Polymer synthesis generally relies on monomers with specific polymerizable groups (e.g., vinyl, epoxide) which this compound does not possess without further modification. msu.edu

Use in the Development of Fine Chemicals

This compound possesses structural characteristics that suggest its potential application in the fine chemicals sector, particularly as an intermediate for fragrances. Fine chemicals are distinguished by their high purity and value, and are produced in smaller volumes for specialized applications. The fragrance industry often utilizes long-chain alcohols and their derivatives containing an aromatic moiety to achieve specific scent profiles, typically floral or woody notes with high substantivity (longevity). nih.gov

While direct application data for this compound is not prominent, its structural analogues, such as 5-phenylpentan-1-ol (B1222846) (which has a floral, carnation note) and α-propylphenethyl alcohol (1-phenyl-2-pentanol), are established fragrance ingredients. nih.govthegoodscentscompany.com The combination of a phenyl group and a long alkyl chain in this compound is characteristic of molecules used to impart warmth, depth, and fixation to fragrance compositions. Therefore, it stands as a viable candidate for development as a new fragrance ingredient or as a precursor for the synthesis of other high-value aromatic chemicals.

Spectroscopic and Analytical Characterization of 8 Phenyloctan 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 8-phenyloctan-1-ol and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the octyl chain. For instance, the aromatic protons typically appear as a multiplet in the downfield region of the spectrum. The protons on the carbon adjacent to the hydroxyl group would present a characteristic signal, often a triplet, due to coupling with the neighboring methylene (B1212753) group. The remaining methylene groups along the alkyl chain would produce a complex set of overlapping signals in the upfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete carbon count and an understanding of their chemical environment. savemyexams.comlibretexts.org

The spectrum of this compound would show characteristic signals for the carbons of the phenyl group, with the ipso-carbon (the one attached to the alkyl chain) appearing at a distinct chemical shift. The carbon atom bonded to the hydroxyl group (C1) would be found in the typical range for alcohol-bearing carbons. The other seven aliphatic carbons of the octyl chain would each produce a signal in the upfield region of the spectrum. nih.gov Although detailed spectral data for this compound is limited, information for related structures like 1-phenylbutan-1-one shows distinct peaks for each carbon, which aids in structural confirmation. rsc.org

Table 1: Representative ¹³C NMR Spectral Data for Phenyl-Substituted Alkanol Analogs

Compound Carbon Atom Chemical Shift (δ, ppm)
1-Phenylbutan-1-one C=O 200.5
Aromatic C 137.1, 132.9, 128.6, 128.0
Aliphatic CH₂ 40.5, 17.8
Aliphatic CH₃ 13.9
2-Methyl-1-phenylpropan-1-one C=O 204.5
Aromatic C 136.2, 132.8, 128.6, 128.3
Aliphatic CH 35.4
Aliphatic CH₃ 19.2

This table is generated based on data for illustrative analogs to demonstrate the utility of ¹³C NMR. Specific values for this compound may differ. rsc.org

While not directly applicable to this compound itself, Phosphorus-31 NMR (³¹P NMR) spectroscopy becomes a crucial analytical tool when studying its phosphonium (B103445) derivatives. researchgate.net If this compound were converted into a phosphonium salt, for example, by reaction of a corresponding alkyl halide with a phosphine, ³¹P NMR would be used to characterize the resulting product. This technique is highly specific to phosphorus-containing compounds and provides valuable information about the electronic environment and coordination of the phosphorus atom. The chemical shift in the ³¹P NMR spectrum would confirm the formation of the phosphonium cation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. msu.educhemguide.co.uklibretexts.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound in the mass spectrometer would likely involve cleavage of the C-C bonds in the alkyl chain and fragmentation of the phenyl group. Common fragments would include the loss of water from the alcohol functional group and the formation of various alkyl and phenyl-containing cations. libretexts.org The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment. For instance, in the mass spectrum of the related compound 5-phenylpentan-1-ol (B1222846), significant peaks are observed at m/z values of 104 and 117, which can be attributed to specific fragments of the molecule. nih.gov The PubChem entry for this compound indicates prominent mass spectral peaks at m/z 91, 104, and 92. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly employed techniques. google.com

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. mdpi.com Similarly, in GC, the compound is vaporized and passed through a column, with separation occurring based on boiling point and interactions with the stationary phase. A certificate of analysis for a related compound, (1R)-3-(Methylamino)-1-phenylpropan-1-ol, demonstrates the use of GC to determine a purity of 99.9%. lgcstandards.com These techniques are invaluable for ensuring the quality and purity of this compound for any application.

Advanced Spectroscopic Methods (e.g., IR, UV-Vis)

Other spectroscopic techniques provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. pg.edu.pl The IR spectrum of this compound would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. It would also show absorptions corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule, and C=C stretching of the phenyl ring. rsc.org PubChem provides information on the vapor phase IR spectrum of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. science-softcon.de The phenyl group would give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net

Computational Chemistry and Molecular Modeling of 8 Phenyloctan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical calculations for 8-phenyloctan-1-ol are not extensively available in publicly accessible literature, the application of these methods can provide significant insights into its molecular properties. Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in studying the electronic structure of molecules. ub.eduorientjchem.org These calculations can determine a variety of electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Such studies on this compound would allow for the prediction of its reactivity. For instance, the molecular electrostatic potential map would indicate the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), highlighting potential sites for electrophilic and nucleophilic attack, respectively. The energies of the HOMO and LUMO are fundamental in predicting the molecule's ability to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability. researchgate.net

Furthermore, quantum chemical calculations can be employed to analyze the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data, such as that from FT-IR and FT-Raman spectroscopy, to confirm its structure. researchgate.net These computational approaches are valuable for predicting chemical behavior and providing a theoretical foundation for understanding the molecule's properties. uclouvain.be

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. lammps.org Although specific MD simulation studies focused solely on this compound are not readily found in the literature, this methodology is invaluable for understanding its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

For a molecule like this compound, which possesses a flexible octyl chain, MD simulations can explore the potential energy surface to identify low-energy conformations. cwu.edu This conformational analysis is critical as the three-dimensional shape of the molecule can significantly influence its biological activity. By simulating the molecule in a solvent, such as water, MD can provide insights into its solvation and how it might behave in an aqueous biological environment.

In the context of its derivatives that act as enzyme inhibitors, MD simulations have been used to understand the binding mode within the active site of the target protein. For example, in the study of diacylglycerol lipase (B570770) α (DAGLα) inhibitors, MD simulations were performed on a homology model of the enzyme with a ligand to understand the dynamic interactions. nih.gov Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a dynamic picture that complements the more static view from docking studies.

Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict how a ligand, such as a derivative of this compound, might bind to the active site of a protein.

In the context of the development of inhibitors for diacylglycerol lipase α (DAGLα), a key enzyme in the endocannabinoid system, docking studies have been instrumental. nih.govnih.gov A homology model of DAGLα was constructed to perform docking studies with a series of α-ketoheterocycle inhibitors, including a derivative of this compound. nih.gov These studies help to rationalize the structure-activity relationships observed experimentally.

The docking poses can reveal critical interactions between the inhibitor and the amino acid residues in the enzyme's active site. For instance, the phenyl group of the this compound moiety can engage in hydrophobic interactions within a channel of the active site, while the heterocyclic headgroup can form specific hydrogen bonds. These computational predictions of the binding mode provide a structural basis for the observed inhibitory activity and guide the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency as enzyme inhibitors.

A comprehensive SAR study was conducted on a series of α-ketoheterocycle inhibitors of diacylglycerol lipase α (DAGLα). nih.gov This study investigated the influence of the length of the C2-acylphenyl spacer on the inhibitory activity. The results demonstrated that the inhibitory potency increased with the number of methylene (B1212753) groups in the alkyl chain, with the highest activity observed for the derivative with an eight-carbon chain, which corresponds to the this compound moiety. nih.gov This suggests that the length of the alkyl chain is a critical determinant for optimal interaction with the enzyme's binding site.

The data from such SAR studies can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel, untested compounds.

Number of Methylene Groups (n) in Acylphenyl SpacerCorresponding PhenylalkanolInhibitory Potency (pIC50) against DAGLα
22-Phenylethanol (B73330)< 5
33-Phenylpropan-1-ol6.27 ± 0.04
44-Phenylbutan-1-ol7.37 ± 0.03
55-Phenylpentan-1-ol (B1222846)7.84 ± 0.03
66-Phenylhexan-1-ol6.77 ± 0.04
77-Phenylheptan-1-ol8.16 ± 0.05
8This compound8.44 ± 0.04

Table based on data from a study on α-ketoheterocycle inhibitors of DAGLα, highlighting the SAR of the acylphenyl spacer length. nih.gov

This systematic analysis of how structural modifications affect inhibitory activity is a cornerstone of modern drug discovery and demonstrates the utility of integrating computational and experimental approaches.

Biological and Pharmacological Relevance of 8 Phenyloctan 1 Ol and Its Derivatives

Investigation as a Biological Building Block

The utility of phenyl-substituted alcohols as foundational structures in the synthesis of pharmaceuticals is well-established. Chiral secondary alcohols like (S)-1-Phenylpropan-2-ol are recognized as important precursors and chiral building blocks for creating enantiomerically pure pharmaceuticals and other bioactive molecules. Similarly, amino alcohols such as 3-Amino-1-phenylbutan-1-ol can serve as a structural scaffold for drug development, particularly for agents targeting neurological disorders. smolecule.com

In this context, 8-phenyloctan-1-ol serves as a crucial structural motif, especially in the design of enzyme inhibitors. Its long lipophilic octanol (B41247) chain terminating in a phenyl ring is a key feature for accessing and interacting with the binding sites of target proteins. This is exemplified in its use as a precursor for synthesizing highly potent inhibitors of diacylglycerol lipase (B570770) α (DAGLα). nih.govuniversiteitleiden.nl The synthesis of 1-(oxazolo[4,5-b]pyridin-2-yl)-8-phenyloctan-1-ol, a derivative, highlights its role as an intermediate in the creation of more complex, biologically active molecules. universiteitleiden.nl The bifunctional nature of such compounds, often possessing hydroxyl and amino groups, allows for straightforward chemical modifications, making them versatile building blocks in organic synthesis and medicinal chemistry. smolecule.com

**7.2. Modulatory Effects on Biological Systems

Derivatives of this compound have been shown to exert significant modulatory effects on various biological pathways, most notably through interactions with neurotransmitter systems and direct enzyme inhibition.

While direct studies on this compound's effect on neurotransmitter systems are not extensively detailed, the pharmacological activity of structurally related phenylalkanolamine compounds is well-documented. For instance, derivatives of 3-phenylpropan-1-ol are studied for their interactions with neurotransmitter systems. Specifically, compounds like 3-(Dimethylamino)-1-phenylpropan-1-ol have been investigated for their modulation of serotonin (B10506) and histamine (B1213489) receptors, which are critical for mood and cognitive function.

Furthermore, research into triple reuptake inhibitors has identified (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol as a compound that potently binds to and inhibits the transporters for serotonin, norepinephrine, and dopamine. nih.gov In vivo studies confirmed that this compound increased extracellular levels of these neurotransmitters in key brain regions. nih.gov The inhibition of diacylglycerol lipase α (DAGLα) by derivatives of this compound also has indirect implications for neurotransmission. nih.gov DAGLα is responsible for producing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key modulator of neurotransmitter release at synapses. nih.gov

A significant area of research for this compound derivatives is their potent inhibition of diacylglycerol lipase α (DAGLα). nih.gov This enzyme is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. nih.gov A comprehensive structure-activity relationship (SAR) study of α-ketoheterocycles as DAGLα inhibitors revealed that the enzyme's active site is highly sensitive to the structure of the inhibitor. nih.govuniversiteitleiden.nl

The research uncovered that (C6-C9)-acyl chains with a distal phenyl group were among the most potent inhibitors. nih.govuniversiteitleiden.nl A systematic investigation into the length of the acylphenyl spacer showed that inhibitory activity increased with the number of methylene (B1212753) groups. universiteitleiden.nl The optimal potency was achieved with an eight-carbon chain (n=8), corresponding to the 8-phenyloctyl structure. universiteitleiden.nl The compound 1-(oxazolo[4,5-b]pyridin-2-yl)-9-phenylnonan-1-one, which is derived from an 8-phenyloctyl chain, was identified as the most potent inhibitor in the study, with a pIC50 value of 8.44 ± 0.04. universiteitleiden.nl This highlights the critical role of the 8-phenyloctyl moiety in achieving high-affinity binding to the DAGLα active site.

Table 1: Influence of Acyl-Phenyl Spacer Length on DAGLα Inhibition

Compound NumberMethylene Units (n)pIC50 (± SEM)
106 2< 5
107 35.23 (± 0.05)
108 46.51 (± 0.04)
1 57.62 (± 0.04)
109 66.47 (± 0.04)
110 77.91 (± 0.06)
111 88.44 (± 0.04)
Data sourced from a comprehensive structure-activity relationship study of α-ketoheterocycle inhibitors of DAGLα. universiteitleiden.nl

The inhibition of DAGLα by derivatives of this compound suggests potential for anti-inflammatory and neuroprotective effects. The endocannabinoid 2-AG, synthesized by DAGLα, is implicated in processes such as (neuro)inflammation. nih.gov Therefore, inhibitors that reduce 2-AG production could serve as therapeutic agents for neuroinflammatory and neurodegenerative diseases. nih.govresearchgate.net This is supported by findings that inhibitors of diacylglycerol lipases are being explored as potential treatments for such disorders. researchgate.net

Separately, other studies have shown that various compounds featuring phenyl and hydroxyl groups possess anti-inflammatory and neuroprotective properties. For example, novel chalcone (B49325) derivatives have demonstrated potent anti-inflammatory activity by suppressing NO generation in vitro. researchgate.net Other research has identified compounds from natural sources that exert significant protective effects on neuronal cells subjected to induced damage. cornell.edu While not directly studying this compound, these findings support the therapeutic potential of this structural class in mitigating inflammation and neuronal damage.

Pharmacological Screening and In Vitro/In Vivo Studies

The discovery of potent this compound derivatives as DAGLα inhibitors was the result of systematic pharmacological screening. A focused library of over one thousand α-ketoheterocycles was screened using a colorimetric DAGLα activity assay. nih.govuniversiteitleiden.nl This in vitro screening was conducted on membranes from HEK293T cells that were engineered to overexpress recombinant human DAGLα. universiteitleiden.nl From this initial high-throughput screening, 64 active compounds were identified and selected for more detailed concentration-response analysis to determine their potency. nih.govuniversiteitleiden.nl

This rigorous in vitro evaluation identified the α-ketoheterocycle derivative bearing an 8-phenyloctyl side chain as the most potent inhibitor of DAGLα. universiteitleiden.nl While specific in vivo studies for this particular DAGLα inhibitor were not detailed in the provided materials, related compounds have undergone such evaluation. For example, the in vivo efficacy of the triple reuptake inhibitor PRC200-SS was confirmed in rat and mouse models, where it demonstrated antidepressant-like activity and was shown to increase neurotransmitter levels in the brain. nih.gov Such in vivo studies are a critical step in validating the therapeutic potential of compounds identified through in vitro screening.

Drug Discovery and Development Potential

The potent and selective inhibition of DAGLα by derivatives of this compound positions them as valuable tools and potential lead compounds in drug discovery. These inhibitors can be used as chemical probes to further investigate the physiological roles of 2-AG and to validate DAGLα as a therapeutic target for a range of human diseases, including neurodegenerative conditions, obesity, and metabolic disorders. nih.gov

The α-ketoheterocycle scaffold, to which the 8-phenyloctyl group was attached, is considered an interesting platform for drug discovery, as compounds with this core structure have been shown to be orally bioavailable and have advanced into human clinical trials for other disease targets. universiteitleiden.nl The discovery of highly potent and selective DAGLα inhibitors, guided by SAR studies that pinpointed the 8-phenyloctyl chain as optimal, provides a clear path for the design of future drug candidates. universiteitleiden.nl This positions derivatives of this compound as promising starting points for the development of novel molecular therapies.

Future Directions and Emerging Research Avenues for 8 Phenyloctan 1 Ol

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is paramount for the accessibility and further study of 8-phenyloctan-1-ol. While classical methods provide a foundation, future research will likely focus on more sophisticated and sustainable approaches.

Traditional and Novel Synthetic Approaches:

Synthetic PathwayDescriptionPotential Advantages
Grignard Reaction A well-established method involving the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate electrophile like an 8-halo-1-octanol derivative or a protected form thereof. rsc.orgmissouri.educerritos.edulibretexts.orgHigh yields and versatility in forming carbon-carbon bonds.
Wittig Reaction This reaction can be employed to construct the alkene precursor to this compound, which is then reduced. It involves the reaction of a phosphonium (B103445) ylide with a carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgpressbooks.pubProvides excellent control over the position of the newly formed double bond.
Catalytic C-H Activation An emerging and powerful tool in organic synthesis, C-H activation could enable the direct coupling of a phenyl group to an octanol (B41247) backbone, potentially reducing the number of synthetic steps. nih.govnih.govscripps.edudmaiti.comIncreases atom economy and reduces the need for pre-functionalized starting materials.
Biocatalytic Synthesis The use of engineered enzymes, such as alcohol dehydrogenases or P450 monooxygenases, could offer a highly selective and environmentally benign route to this compound. tudelft.nlengconf.ustudelft.nlnih.govuni-greifswald.deMild reaction conditions, high stereoselectivity, and the use of renewable resources.

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The functional hydroxyl group of this compound serves as a prime site for chemical modification to generate novel derivatives with potentially enhanced or entirely new properties.

Potential Derivatives and Their Enhanced Properties:

Derivative ClassSynthetic ApproachPotential Enhanced Properties
Esters Esterification with various carboxylic acids.Modified fragrance profiles, altered volatility, and potential for pro-drug applications in therapeutics.
Ethers Williamson ether synthesis or other etherification methods.Increased chemical stability, modified solubility, and potential for use as chemical probes.
Halogenated Analogs Introduction of halogen atoms onto the phenyl ring or alkyl chain.Altered biological activity, including potentially enhanced antimicrobial or anti-inflammatory effects.
Nitrogen-containing Derivatives Conversion of the hydroxyl group to an amine or incorporation of nitrogen-containing heterocycles.Potential for novel pharmacological activities, as nitrogen is a key element in many bioactive molecules. organic-chemistry.orgresearchgate.netnih.govelsevierpure.com

Deeper Elucidation of Biological Mechanisms and Therapeutic Applications

The structural similarity of this compound to other long-chain alcohols and phenolic compounds suggests that it may possess interesting biological activities.

Potential Therapeutic Applications:

Antimicrobial Activity: Long-chain alcohols and phenolic compounds are known to exhibit antimicrobial properties by disrupting bacterial cell membranes. nih.govnih.govmdpi.commdpi.com Future research could investigate the efficacy of this compound and its derivatives against a range of pathogenic bacteria and fungi.

Anti-inflammatory Effects: Some long-chain alcohols and aryl alcohols have demonstrated anti-inflammatory properties. researchgate.netnih.govmdpi.com Studies could explore the potential of this compound to modulate inflammatory pathways, which could have implications for treating various inflammatory conditions.

Topical Formulations: Due to its lipophilic nature, this compound could be investigated as a component in topical formulations for drug delivery or as an active ingredient itself for skin conditions.

Integration with Advanced Analytical and Computational Techniques

Modern analytical and computational methods are indispensable for the comprehensive characterization and understanding of chemical compounds.

Analytical and Computational Approaches:

TechniqueApplication to this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Essential for the separation, identification, and quantification of this compound and its derivatives in complex mixtures, such as reaction products or biological samples. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Crucial for the unambiguous structural elucidation of this compound and any synthesized derivatives, providing detailed information about the connectivity and spatial arrangement of atoms. researchgate.netmdpi.com
Computational Chemistry Can be used to predict a wide range of physicochemical properties, including solubility, lipophilicity (logP), and potential toxicity. nih.govescholarship.orgresearchgate.netresearchgate.net Molecular modeling can also be employed to simulate interactions with biological targets, aiding in the design of new derivatives with specific activities.

Sustainability and Scalability of Production

For any potential commercial application of this compound, the development of sustainable and scalable production methods is a critical consideration.

Strategies for Sustainable and Scalable Production:

Green Chemistry Principles: Future synthetic routes should aim to adhere to the principles of green chemistry, such as using renewable feedstocks, minimizing waste, and employing catalytic rather than stoichiometric reagents. bohrium.comrsc.orggreenchemistry-toolkit.orgnih.govkit.edu

Biocatalysis and Fermentation: The use of engineered microorganisms for the production of this compound from renewable sources like glucose or fatty acids represents a highly promising avenue for sustainable production. frontiersin.org

Flow Chemistry: Continuous flow reactors can offer significant advantages for scaling up production, including improved heat and mass transfer, enhanced safety, and greater process control compared to traditional batch processes.

Catalyst Development: The discovery of robust and highly efficient catalysts for key synthetic steps, such as C-H activation or hydrogenation, will be crucial for developing economically viable and scalable processes. dtu.dk

Q & A

Q. What steps validate the reproducibility of this compound’s reported bioactivity?

  • Methodology : Collaborate with independent labs for inter-laboratory validation. Provide detailed SOPs for cell culture conditions (e.g., passage number, serum batch) and compound handling (e.g., storage at −20°C under argon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.